Dimethyl dipropargylmalonate
Overview
Description
Dimethyl dipropargylmalonate, also known as dipropargylmalonic acid dimethyl ester, is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of two propargyl groups attached to a malonate ester. This compound is notable for its applications in organic synthesis and polymer chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl dipropargylmalonate can be synthesized through the esterification of dipropargylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of supercritical or sub-critical carbon dioxide as a solvent, along with a transition metal chloride catalyst. This method is advantageous as it reduces the environmental impact associated with organic solvents .
Chemical Reactions Analysis
Types of Reactions: Dimethyl dipropargylmalonate undergoes various chemical reactions, including:
Cyclopolymerization: In supercritical carbon dioxide, it can undergo cyclopolymerization to form highly regular polyenes containing predominantly five-membered rings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Cyclopolymerization: Supercritical carbon dioxide and transition metal catalysts are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups.
Major Products Formed:
Cyclopolymerization: Produces poly(this compound) with a high degree of regularity and predominantly five-membered rings.
Oxidation and Reduction: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Dimethyl dipropargylmalonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: Used in the synthesis of polyenes and other polymeric materials with unique properties.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds
Mechanism of Action
The mechanism of action of dimethyl dipropargylmalonate in its various applications involves its ability to undergo cyclopolymerization and other reactions that lead to the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in polymer chemistry, the formation of polyenes involves the interaction of the propargyl groups with catalysts and solvents to form cyclic structures .
Comparison with Similar Compounds
Dimethyl malonate: Lacks the propargyl groups and is used primarily in different synthetic applications.
Dipropargylmalonic acid: The acid form of dimethyl dipropargylmalonate, used in similar synthetic contexts.
Dimethyl fumarate: Another ester with different reactivity and applications, particularly in medicinal chemistry
Uniqueness: this compound is unique due to the presence of two propargyl groups, which confer distinct reactivity and enable the formation of cyclic structures through cyclopolymerization. This makes it particularly valuable in the synthesis of polyenes and other advanced materials .
Properties
IUPAC Name |
dimethyl 2,2-bis(prop-2-ynyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKISDSWMEPTCRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)(CC#C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63104-44-9 | |
Record name | Dimethyl Dipropargylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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